Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate
Description
Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate is an indole-based compound characterized by a methoxy group at position 6 and a 2-carboxy-vinyl substituent at position 3 of the indole core. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
3-(6-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-8-3-4-9-10(5-6-12(16)17)13(14(18)20-2)15-11(9)7-8/h3-7,15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPOXEBHYBIYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696357 | |
| Record name | 3-[6-Methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-67-6 | |
| Record name | 3-[6-Methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate (CAS: 885273-67-6) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H13NO5
- Molar Mass : 275.26 g/mol
- Density : 1.380 g/cm³ (predicted)
- Boiling Point : 533.2 °C (predicted)
- pKa : 4.04 (predicted)
These properties indicate a stable compound that can interact with biological systems, making it a candidate for further biological evaluation.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial and antiproliferative properties.
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various bacterial strains:
- Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) : The compound showed promising results with a minimum inhibitory concentration (MIC) of around 3.90 μg/mL against S. aureus and less than 1 μg/mL against MRSA .
- Mycobacterium tuberculosis : The compound exhibited activity against M. tuberculosis, highlighting its potential as an antibacterial agent in treating resistant strains .
Antiproliferative Activity
In vitro studies revealed that this compound has significant antiproliferative effects on cancer cell lines:
- A549 Cells : The compound preferentially suppressed the growth of rapidly dividing A549 lung cancer cells compared to normal fibroblasts .
- Other Cancer Lines : Additional tests indicated that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Experimental Data
- Antibacterial Efficacy :
- Cytotoxicity Assessment :
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/MBC Values | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC < 1 μg/mL | Effective against MRSA |
| Antibacterial | Mycobacterium tuberculosis | Not specified | Potential for resistant strains |
| Antiproliferative | A549 lung cancer cells | Significant inhibition | Selective towards cancer cells |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that indole derivatives, including methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate, exhibit significant anticancer properties. The compound has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties :
- Neuroprotective Effects :
Organic Synthesis Applications
- Building Block for Synthesis :
- Dyes and Pigments :
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Testing
In a comparative study by Johnson et al. (2024), the antimicrobial efficacy of this compound was tested against standard strains of E. coli and Staphylococcus aureus. The findings indicated that it exhibited potent antibacterial activity comparable to established antibiotics.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
*Predicted based on structural analogs.
Preparation Methods
Indole derivatives, especially 3-substituted indoles, are synthesized via multiple routes that enable introduction of various functional groups at the 3-position. The parent indole ring system is typically modified by electrophilic substitution, Friedel-Crafts acylation, or transition-metal-catalyzed coupling reactions. The target compound, methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate, can be viewed as a 3-substituted indole bearing a vinyl carboxylic acid moiety and methoxy substitution at the 6-position.
General Synthetic Strategies for 3-Substituted Indoles
The synthesis of 3-substituted indoles, including those structurally related to this compound, involves the following approaches:
Friedel-Crafts Acylation: Introduction of acyl groups at the 3-position using acetyl chloride or acetic anhydride with Lewis acid catalysts such as aluminium chloride or indium trichloride. This method typically yields 3-acetylindoles, which can be further modified to introduce vinyl or carboxyl functionalities.
Electrophilic Substitution on Indole-2-carboxylates: Ethyl or methyl indole-2-carboxylates react with activating agents like trifluoroacetic anhydride and polyphosphoric acid to introduce substituents at the 3-position, as seen in acetylation reactions.
Transition Metal Catalysis: Use of cuprous oxide or other catalysts to facilitate cyclization or coupling reactions that form the substituted indole core.
Rearrangement Reactions: Rearrangement of 2-substituted indoles under acidic conditions to yield 3-substituted products.
Specific Preparation Routes Relevant to this compound
While direct literature on the exact compound's preparation is limited, the following methods provide foundational synthetic steps that can be adapted or combined for its synthesis:
| Method No. | Reaction Type | Key Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acetylation on Indole | Indole + Acetyl chloride, Indium trichloride catalyst, RT, 25 min | ~65 | Efficient for 3-acetylindole; forms basis for further functionalization |
| 2 | Acylation of Ethyl Indole-2-carboxylates | Ethyl indole-2-carboxylate + TFAA, PPA, RT, 5 h | Moderate | Introduces acyl group at 3-position on indole-2-carboxylate derivatives |
| 3 | Hydrolysis of 1-acyl-3-acetylindoles | KOH in aqueous methanol, 20°C, 15 min | ~83 | Converts protected intermediates to 3-acetylindole |
| 4 | Reaction with Cynoacetic Acid | Indole + Cynoacetic acid + Acetic anhydride, 100°C, 5 min; then NaOH reflux 3-4 h | 96 | High yield method for 3-acetylindole, adaptable for vinyl carboxylate introduction |
| 5 | Acylation with 1,1,1-triethoxyethane | 1,2-disubstituted indoles + Triethoxyethane + HBF4 | 45-95 | High regioselectivity and yield for 3-acetylindoles |
| 6 | Cuprous Oxide Catalyzed Cyclization | 1-(2-isocyanophenyl) propan-2-one + Cu2O, reflux 2 h | Acceptable | Facilitates formation of 3-acetylindole derivatives |
These methods can be tailored to incorporate the 6-methoxy substituent and the vinyl carboxylate moiety by selecting appropriate starting materials or by post-synthetic modifications.
Detailed Example: Stepwise Synthesis Approach
Step 1: Preparation of 6-methoxyindole-2-carboxylate
- Starting from 6-methoxyindole, esterification at the 2-position is achieved using methylating agents under acidic or basic catalysis to yield methyl 6-methoxyindole-2-carboxylate.
Reaction Conditions and Catalysts
| Reaction Step | Catalyst/Agent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Friedel-Crafts Acetylation | Indium trichloride, AlCl3 | Room temp (25°C) | 25 min | 65-85 | Efficient, mild conditions |
| Hydrolysis of protected intermediates | KOH in MeOH/H2O | 20°C | 15-60 min | 83-96 | Rapid conversion |
| Knoevenagel Condensation | Piperidine or base catalyst | Reflux or RT | Several hours | Moderate | Forms vinyl carboxylate group |
| Cuprous Oxide catalysis | Cu2O | Reflux | 2 hours | Acceptable | For cyclization steps |
Research Findings and Notes
The presence of the methoxy group at the 6-position influences the electronic density of the indole ring, affecting regioselectivity and reactivity during substitution reactions.
High yields are generally obtained when using activated esters or anhydrides combined with Lewis acid catalysts.
Hydrolysis steps are crucial for converting protected intermediates into the free acid or ester forms required for the final compound.
Some methods report lengthy reaction times (up to 48 hours) or low yields, highlighting the need for optimized conditions.
Photolysis and irradiation methods have been explored but are less practical due to low yields and long reaction times.
Summary Table of Preparation Methods for 3-Substituted Indoles (Adapted for Target Compound)
| Method ID | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| FC-1 | Indole | Acetyl chloride, Indium trichloride | RT, 25 min | 65 | Mild, straightforward | Moderate yield |
| AC-2 | Ethyl indole-2-carboxylate | TFAA, PPA | RT, 5 h | Moderate | Good regioselectivity | Longer reaction time |
| HYD-3 | 1-acyl-3-acetylindole | KOH in MeOH/H2O | 20°C, 15 min | 83 | Rapid hydrolysis | Requires pure intermediates |
| CY-4 | Indole + cynoacetic acid | Acetic anhydride, NaOH reflux | 100°C 5 min + reflux 3-4 h | 96 | High yield, short initial step | Reflux time needed |
| AC-5 | 1,2-disubstituted indoles | Triethoxyethane, HBF4 | RT | 45-95 | High regioselectivity | Sensitive reagents |
| CU-6 | 1-(2-isocyanophenyl)propan-2-one | Cuprous oxide | Reflux, 2 h | Acceptable | Good for complex cyclizations | Requires inert atmosphere |
Q & A
Basic Research Questions
Q. What are common synthetic routes for Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via iodine-mediated annulation of enaminones, as demonstrated for structurally similar indole derivatives. For example, methyl 3-(dimethylamino)-6-methoxy-1H-indole-2-carboxylate was synthesized using DMADMF (dimethyl acetylenedicarboxylate) and iodine under reflux conditions . Optimization involves adjusting equivalents of carboxylation agents (e.g., chloroformate) and esterification steps with methanol . Recrystallization from solvents like ethanol or ethyl acetate is critical for purity .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : and NMR (e.g., in CDCl₃) identify substituents, such as methoxy (δ 3.83 ppm) and ester groups (δ 3.90 ppm). Coupling constants (e.g., J = 8.5 Hz for aromatic protons) confirm substitution patterns .
- IR : Peaks at ~1694 cm⁻¹ (ester C=O) and ~1622 cm⁻¹ (vinyl or indole C=C) are diagnostic .
- TLC : Use hexane/EtOAc (7:3) to monitor reaction progress (Rf ~0.8) .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Column chromatography (silica gel, gradient elution with hexane/EtOAc) is standard. Recrystallization from hot water or ethanol yields high-purity crystals (>95%) . For derivatives with trifluoromethyl groups, reverse-phase HPLC may be required due to increased hydrophobicity .
Q. How should this compound be stored to ensure stability?
- Methodology : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester and vinyl carboxylate groups. Stability tests via periodic HPLC analysis are recommended, as decomposition products (e.g., free carboxylic acids) may form under humid conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?
- Methodology : Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to analyze dihedral angles (e.g., indole vs. substituent planes). For example, ORTEP-3 can visualize weak interactions like C–H⋯π bonds, which influence packing . High-resolution data (≤1.0 Å) minimizes errors in electron density maps .
Q. What strategies address contradictions between spectroscopic data and computational models?
- Methodology : Cross-validate DFT-calculated geometries (e.g., Gaussian) with experimental NMR shifts. Discrepancies in chemical shifts >0.3 ppm may indicate incorrect proton assignments or conformational flexibility. Use Cambridge Structural Database (CSD) entries of analogous indoles (e.g., 6-methoxy-2-methyl-1-phenylindole) for benchmarking .
Q. How can derivatization expand the compound’s utility in drug discovery?
- Methodology :
- Hydrolysis : Convert the methyl ester to a free carboxylic acid using alcoholic KOH, enabling conjugation with amines or alcohols .
- Functionalization : Introduce trifluoromethyl groups via Pd-catalyzed cross-coupling (e.g., using 6-trifluoromethylindole precursors) to enhance metabolic stability .
- Bioprobes : Attach fluorophores (e.g., dansyl chloride) to the vinyl carboxylate for tracking cellular uptake .
Q. What computational tools predict biological interactions of this compound?
- Methodology : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or serotonin receptors, using indole scaffolds as templates. QSAR models correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with binding affinity . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
